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Compound of Interest

Compound Name:
3-cyclopropyl-2,2-difluoropropan-

1-ol

CAS No.: 267875-74-1

Cat. No.: B6152806

Get Quote

Design, Synthesis, and Medicinal Chemistry
Applications[1]
Structural Rationale & Physicochemical Properties
The 2,2-difluoro-3-cyclopropylpropanol motif is not merely a linker; it is a functional bioisostere

designed to modulate metabolic stability and binding affinity.[1]

The gem-Difluoro Effect ( )[1]
Bioisosterism: The

group is isopolar and isosteric with an ether oxygen (

) and a carbonyl group (

).[1] Unlike the labile carbonyl, the

unit is chemically inert.
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pKa Modulation: The strong electron-withdrawing nature of fluorine significantly lowers the

pKa of adjacent functional groups. For instance, an alcohol at the C1 position becomes more

acidic (pKa

12.5 vs. 16 for non-fluorinated alcohols), enhancing hydrogen bond donor capability.

Metabolic Blockade: The C2 position in aliphatic chains is a common site for metabolic

oxidation. Fluorination at this position blocks

-oxidation and P450-mediated hydroxylation.

The Cyclopropyl Contribution[2]
Conformational Lock: The cyclopropyl ring adds rigidity, reducing the entropic penalty upon

protein binding compared to a flexible isopropyl or

-propyl chain.

-Hole Interactions: The strained ring has unique electronic properties (high

-character in C-C bonds) that can engage in cation-

or hydrophobic interactions within a binding pocket.[1]

Synthetic Architectures
The synthesis of these analogs generally proceeds via a Reformatsky-type reaction, which is

the most robust method for introducing the gem-difluoro moiety adjacent to a carbonyl or

alcohol.[1]

Core Synthetic Pathway (The Reformatsky Route)
The primary route involves the zinc-mediated addition of ethyl bromodifluoroacetate to

cyclopropanecarboxaldehyde. This yields the 3-hydroxy ester, which serves as the divergent

point for all analogs.

Visualization of Synthetic Logic
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Figure 1: Divergent synthesis starting from the Reformatsky adduct.[2]

Detailed Experimental Protocols
These protocols are designed for high reproducibility. Safety Note: Ethyl bromodifluoroacetate

is a lachrymator. Perform all operations in a fume hood.

Protocol A: Synthesis of Ethyl 3-cyclopropyl-2,2-
difluoro-3-hydroxypropanoate[1]
Mechanism: Zinc insertion into the C-Br bond forms a nucleophilic organozinc species that

attacks the aldehyde.[1]

Activation of Zinc:

Place Zinc dust (1.5 equiv, ~325 mesh) in a dry 3-neck flask under Argon.

Add dry THF (5 mL/g Zn).

Add trimethylsilyl chloride (TMSCl, 0.05 equiv) to activate the Zn surface. Stir at RT for 15

mins.

Addition:

Heat the Zn suspension to a gentle reflux (
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C).

Prepare a mixture of Cyclopropanecarboxaldehyde (1.0 equiv) and Ethyl

bromodifluoroacetate (1.2 equiv) in dry THF.

Add the mixture dropwise to the refluxing Zn suspension. Critical: The reaction is

exothermic. Control the addition rate to maintain gentle reflux without external heating if

possible.

Workup:

After addition, reflux for 1 hour. Cool to

C.

Quench with 1M HCl (carefully).

Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over ngcontent-

ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is usually a

clear oil.

Protocol B: Reduction to 3-Cyclopropyl-2,2-
difluoropropane-1,3-diol[1]
This step converts the ester to the primary alcohol, leaving the C3 secondary alcohol intact (or

reducing it if a ketone was formed).

Reaction:

Dissolve the ester from Protocol A (1.0 equiv) in Ethanol (

C).

Add Sodium Borohydride (
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, 2.0 equiv) portion-wise.

Stir at RT for 4 hours.

Validation:

Monitor by TLC (stain with PMA or KMnO4). The diol is significantly more polar than the

ester.

Analog Diversification & SAR Data
Once the core scaffold is synthesized, it can be modified to probe specific biological

interactions.

Functional Substitutions
Analog Class Modification (at C3) Synthetic Method Medicinal Utility

1,3-Diol -OH (Retained)
Direct Reduction (

)

Transition state mimic

(Aspartyl protease

inhibitors).[1]

Amino-Alcohol /

Mitsunobu

(phthalimide) or

Mesylate

Azide

Reduction

Core for kinase

inhibitors; mimics

peptide bond

transition.[1]

Saturated (Deoxygenated)
Barton-McCombie

deoxygenation

Hydrophobic linker;

increases LogP.[1]

Keto-Alcohol (Oxidized)
Dess-Martin

Periodinane

Reversible covalent

inhibitors (serine

proteases).[1]

Structural-Activity Relationship (SAR) Logic
The choice of analog depends on the target pocket's requirements for hydrogen bonding

versus hydrophobic packing.
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Figure 2: SAR decision tree for analog selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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